Cas no 537-52-0 (4-(Acetylamino)phenyl benzoate)

4-(Acetylamino)phenyl benzoate structure
537-52-0 structure
Product name:4-(Acetylamino)phenyl benzoate
CAS No:537-52-0
MF:C15H13NO3
MW:255.269
CID:2666056
PubChem ID:569367

4-(Acetylamino)phenyl benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid 4-(acetylamino)phenyl ester
    • 4-acetaminophenyl benzoate
    • STK522908
    • Benzoic acid, 4-(N-acetylamino)phenyl ester
    • Acetanilide, 4'-hydroxy-, benzoate
    • SR-01000513604-1
    • 4-(Acetylamino)phenyl benzoate #
    • AA-504/32993016
    • Oprea1_624475
    • SCHEMBL2159024
    • 4-(Acetylamino)phenyl benzoate
    • SR-01000513604
    • QEIJXLPLINNBTG-UHFFFAOYSA-N
    • Acetamide, N-[4-(benzoyloxy)phenyl]-
    • Acetanilide, 4'-hydroxy-, benzoate (ester)
    • p-Hydroxyacetanilide benzoate
    • 537-52-0
    • AKOS002288944
    • p-Acetamidophenyl benzoate
    • Inchi: InChI=1S/C15H13NO3/c1-11(17)16-13-7-9-14(10-8-13)19-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)
    • InChI Key: QEIJXLPLINNBTG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 255.09
  • Monoisotopic Mass: 255.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Density: 1.1654 (rough estimate)
  • Melting Point: 171°C
  • Boiling Point: 398.5°C (rough estimate)
  • Refractive Index: 1.5500 (estimate)

4-(Acetylamino)phenyl benzoate Related Literature

  • 1. Cyclohexadienes from the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines. Reaction in aqueous solution to meta- and para-substituted 2,6-dimethylacetanilides
    James C. Fishbein,Robert A. McClelland J. Chem. Soc. Perkin Trans. 2 1995 653
  • 2. The kinetics and mechanisms of aromatic halogen substitution. Part 35. The directive effect of the benzoyloxy-substituent
    Judith M. Brittain,Peter B. D. de la Mare,Janet M. Smith J. Chem. Soc. Perkin Trans. 2 1981 1629

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